molecular formula C10H15N3O2S3 B11533450 N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]morpholine-4-carboxamide

N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]morpholine-4-carboxamide

Cat. No.: B11533450
M. Wt: 305.4 g/mol
InChI Key: DYHREMPKRGJLJI-UHFFFAOYSA-N
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Description

N-[3,5-bis(methylsulfanyl)-4-isothiazolyl]-4-morpholinecarboxamide is a complex organic compound characterized by the presence of a morpholine ring and an isothiazole ring substituted with methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(methylsulfanyl)-4-isothiazolyl]-4-morpholinecarboxamide typically involves the formation of the isothiazole ring followed by the introduction of the morpholinecarboxamide group. One common method involves the reaction of 3,5-bis(methylsulfanyl)-4-isothiazole with morpholine and a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(methylsulfanyl)-4-isothiazolyl]-4-morpholinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The isothiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfur atoms.

Scientific Research Applications

N-[3,5-bis(methylsulfanyl)-4-isothiazolyl]-4-morpholinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of N-[3,5-bis(methylsulfanyl)-4-isothiazolyl]-4-morpholinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the isothiazole ring and the morpholinecarboxamide group allows for specific interactions with biological molecules, potentially leading to inhibition or activation of certain pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(methylsulfanyl)-4-isothiazolecarboxamide
  • 3,5-Bis(methylsulfanyl)-4-isothiazolecarbonitrile
  • [3,5-Bis(methylsulfanyl)-4-isothiazolyl]methanol

Uniqueness

N-[3,5-bis(methylsulfanyl)-4-isothiazolyl]-4-morpholinecarboxamide is unique due to the presence of both the isothiazole ring and the morpholinecarboxamide group. This combination allows for a broader range of chemical reactions and interactions compared to similar compounds, making it a versatile molecule for various applications.

Properties

Molecular Formula

C10H15N3O2S3

Molecular Weight

305.4 g/mol

IUPAC Name

N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]morpholine-4-carboxamide

InChI

InChI=1S/C10H15N3O2S3/c1-16-8-7(9(17-2)18-12-8)11-10(14)13-3-5-15-6-4-13/h3-6H2,1-2H3,(H,11,14)

InChI Key

DYHREMPKRGJLJI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NS1)SC)NC(=O)N2CCOCC2

Origin of Product

United States

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